molecular formula C10H17BN2O2 B13854621 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-d3

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-d3

Cat. No.: B13854621
M. Wt: 211.09 g/mol
InChI Key: BJMSXWLXFYZHIU-VPYROQPTSA-N
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Description

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-d3 is a boronic ester derivative of pyrazole. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is characterized by its molecular formula C10H17BN2O2 and a molecular weight of 208.07 g/mol .

Preparation Methods

The synthesis of 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-d3 typically involves the reaction of 3-bromo-1-methyl-1H-pyrazole with bis(pinacolato)diboron. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere . The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours.

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-d3 undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions are often pyrazole derivatives with various functional groups attached .

Scientific Research Applications

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-d3 primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to

Properties

Molecular Formula

C10H17BN2O2

Molecular Weight

211.09 g/mol

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trideuteriomethyl)pyrazole

InChI

InChI=1S/C10H17BN2O2/c1-9(2)10(3,4)15-11(14-9)8-6-7-13(5)12-8/h6-7H,1-5H3/i5D3

InChI Key

BJMSXWLXFYZHIU-VPYROQPTSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C=CC(=N1)B2OC(C(O2)(C)C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C

Origin of Product

United States

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